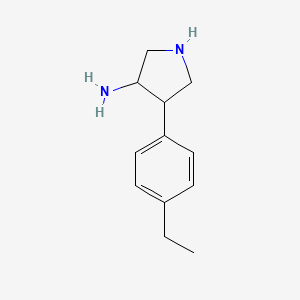

4-(4-Ethylphenyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYMZGVBBZLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Ethylphenyl)pyrrolidin-3-amine chemical structure and properties

Technical Whitepaper: 4-(4-Ethylphenyl)pyrrolidin-3-amine

Part 1: Executive Summary

This compound is a specialized 3,4-disubstituted pyrrolidine scaffold utilized primarily as a high-value chiral building block in medicinal chemistry. Belonging to the class of 3-amino-4-arylpyrrolidines , this compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its structural core combines a rigid pyrrolidine ring with two key pharmacophoric elements: a primary amine (hydrogen bond donor/acceptor) and a lipophilic 4-ethylphenyl moiety. This specific substitution pattern makes it a critical intermediate in the synthesis of Di-peptidyl Peptidase-IV (DPP-4) inhibitors for type 2 diabetes, antimicrobial quinolones , and novel monoamine transporter modulators for CNS indications.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of this scaffold is prerequisite for its application in fragment-based drug design (FBDD).

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | |

| CAS Number | 1935897-70-3 (Generic/Isomer specific) | Verify specific stereoisomer (cis/trans) requirements |

| Chiral Centers | 2 (Positions 3 and 4) | 4 Stereoisomers: (3R,4R), (3S,4S), (3R,4S), (3S,4R) |

| pKa (Calculated) | ~9.5 (Ring N), ~8.0 (Primary amine) | Secondary amine is more basic. |

| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic ethylphenyl group increases membrane permeability. |

| Solubility | Soluble in DMSO, Methanol, Dilute Acid | Low solubility in neutral water due to lipophilicity. |

Part 3: Synthetic Methodologies

The synthesis of 3,4-disubstituted pyrrolidines requires precise stereocontrol. Below is the industry-standard [3+2] Cycloaddition Route , chosen for its ability to generate the core scaffold with defined relative stereochemistry.

Protocol: Stereoselective [3+2] Cycloaddition

Reaction Overview: This method constructs the pyrrolidine ring by reacting an azomethine ylide (generated in situ) with a nitrostyrene derivative.

Step-by-Step Workflow:

-

Precursor Preparation:

-

Reagents: 4-Ethylbenzaldehyde, Nitromethane, Ammonium Acetate.

-

Procedure: Condense 4-ethylbenzaldehyde with nitromethane (Henry Reaction) to yield 4-ethyl-β-nitrostyrene .

-

Critical Control: Ensure complete dehydration to the alkene; monitor by TLC (disappearance of aldehyde).

-

-

Cycloaddition (The Core Step):

-

Reagents: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (catalyst), 4-ethyl-β-nitrostyrene.

-

Procedure: Dissolve nitrostyrene in DCM. Add the ylide precursor slowly at 0°C. The 1,3-dipolar cycloaddition yields 1-benzyl-4-(4-ethylphenyl)-3-nitropyrrolidine .

-

Stereochemistry Note: This reaction typically favors the trans-isomer regarding the nitro and aryl groups.

-

-

Reduction & Deprotection:

-

Nitro Reduction: Hydrogenation (H₂/Raney Ni or Zn/HCl) converts the 3-nitro group to the 3-amine .

-

N-Dealkylation (Optional): If the N-benzyl group is used, remove via Pd/C catalytic hydrogenolysis to yield the free secondary amine: This compound .

-

Visualization: Synthetic Pathway

Caption: Figure 1. Convergent synthesis of the 3-amino-4-arylpyrrolidine scaffold via 1,3-dipolar cycloaddition.

Part 4: Pharmacological Applications & Mechanism

This scaffold is not a drug in itself but a "warhead carrier" or "binding core" used in several high-impact therapeutic areas.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition (Diabetes)[1]

-

Mechanism: DPP-4 inhibitors prevent the degradation of Incretin hormones (GLP-1).

-

Role of Scaffold: The pyrrolidine ring mimics the proline residue of the DPP-4 substrate. The 3-amine group forms a salt bridge with Glu205/Glu206 in the enzyme's active site. The 4-ethylphenyl group occupies the S1 or S2 hydrophobic pocket, enhancing potency and selectivity over DPP-8/9.

-

Reference Drug Analog: Structurally related to the pyrrolidine core of Teneligliptin or Gosogliptin.

CNS Activity (Monoamine Transporters)

-

Mechanism: 3,4-Disubstituted pyrrolidines are structural constrained analogs of amphetamines and phenethylamines.

-

Interaction: They can act as reuptake inhibitors for Dopamine (DAT) and Norepinephrine (NET). The trans-isomer typically exhibits higher affinity for transporters due to the planar alignment of the aryl ring with the transporter's binding crevice.

-

Research Use: Investigated as potential non-stimulant treatments for ADHD or depression.

Visualization: Pharmacophore Mapping

Caption: Figure 2. Pharmacophore mapping of the scaffold against key biological targets (DPP-4 and DAT).

Part 5: Analytical Characterization & Safety

Analytical Profile (Expected)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10–7.30 (m, 4H, Aryl).

-

δ 3.20–3.50 (m, 3H, Pyrrolidine ring CH).

-

δ 2.60 (q, 2H, Ethyl-CH₂).

-

δ 1.20 (t, 3H, Ethyl-CH₃).

-

-

Mass Spectrometry (ESI+): m/z = 191.15 [M+H]⁺.

Safety & Handling (E-E-A-T Protocol)

-

Hazard Class: Irritant (Skin/Eye).[1] Potential Monoamine Oxidase (MAO) interaction—handle with caution.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbamate formation (CO₂ absorption).

-

Disposal: High-temperature incineration with nitrogen oxide scrubbers.

References

-

Structural Class Review

-

Synthetic Methodology

- Title: 1,3-Dipolar Cycloaddition of Azomethine Ylides: A Gateway to Highly Functionalized Pyrrolidines.

- Source:Chemical Reviews, 2006.

-

URL:[Link]

-

Medicinal Chemistry Application (DPP-4)

- Title: Discovery of Teneligliptin: A Novel and Highly Selective DPP-4 Inhibitor.

- Source:Bioorganic & Medicinal Chemistry, 2012.

-

URL:[Link]

-

Chemical Safety Data

Sources

An In-Depth Technical Guide to the 3-Amino-4-Arylpyrrolidine Scaffold in Drug Discovery

This guide provides an in-depth exploration of the 3-amino-4-arylpyrrolidine scaffold, a privileged structural motif in modern medicinal chemistry. We will delve into its fundamental physicochemical advantages, dissect stereoselective synthetic strategies, and examine its application in the development of novel therapeutics for a range of diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Value of the 3-Amino-4-Arylpyrrolidine Core

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most common non-aromatic nitrogen heterocycles in FDA-approved drugs.[1] Its prevalence is not coincidental but rather a consequence of its inherent structural and physicochemical properties that are highly advantageous for drug design.[1][2][3]

The 3-amino-4-aryl substitution pattern, in particular, establishes a powerful pharmacophore by combining three critical features onto a single, conformationally-defined core:

-

A Basic Amino Group: The nitrogen at the 3-position can be protonated under physiological pH, serving as a crucial hydrogen bond donor and forming salt bridges with acidic residues (e.g., aspartate, glutamate) in target proteins. This interaction is often vital for anchoring a ligand in its binding site.

-

An Aromatic/Lipophilic Aryl Group: The aryl substituent at the 4-position provides a means for engaging in hydrophobic, π-stacking, or cation-π interactions. Its substitution pattern can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

-

A Stereochemically Rich, sp³-Hybridized Core: Unlike flat, aromatic scaffolds, the saturated pyrrolidine ring provides a three-dimensional (3D) architecture.[1][2] This sp³-richness allows for the precise spatial projection of its substituents, enabling a more sophisticated and selective interaction with the complex topography of biological targets.[4]

This unique combination has led to the exploration of the 3-amino-4-arylpyrrolidine scaffold across diverse therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3][5]

Inherent Physicochemical Advantages

The utility of the pyrrolidine ring is rooted in several key characteristics:

-

Three-Dimensionality: Saturated ring systems introduce molecular complexity and allow for greater structural diversity compared to their 2D heteroaromatic counterparts.[1] This 3D nature is essential for achieving high-affinity and selective binding in the often-intricate pockets of protein targets.[4]

-

Stereoisomerism: The potential for up to four stereogenic carbons allows for the generation of numerous distinct stereoisomers.[1] This is a critical tool for medicinal chemists, as different isomers can exhibit dramatically different biological activities, selectivities, and metabolic stabilities due to their unique spatial arrangement.[2][6]

-

Conformational Flexibility ("Pseudorotation"): The non-planar pyrrolidine ring is not rigid but undergoes a low-energy conformational interconversion known as pseudorotation.[1][2] This flexibility allows the scaffold to adapt its shape to optimize contacts within a binding site, a phenomenon that can contribute to enhanced binding affinity.

-

Favorable Physicochemical Profile: The nitrogen heteroatom can act as a hydrogen bond acceptor, while an N-H moiety can serve as a donor.[7] These features often improve aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to purely carbocyclic analogues.

Synthetic Strategies for Accessing the Scaffold

Robust and flexible synthetic routes are paramount for exploring the chemical space around the 3-amino-4-arylpyrrolidine core. Methodologies can be broadly categorized into two approaches: the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine.

Strategy 1: 1,3-Dipolar Cycloaddition

One of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This approach allows for the convergent assembly of the core with predictable stereochemical outcomes.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines

This protocol provides a general method for introducing the aryl group via a modern cross-coupling reaction. The causality behind this choice is the high functional group tolerance and broad substrate scope of palladium catalysis, allowing for the synthesis of a diverse library of analogues.

-

Materials: A suitable 3-unsubstituted pyrroline precursor, an appropriate arylboronic acid or aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, Cs₂CO₃), and an anhydrous solvent (e.g., dioxane, toluene).

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the pyrroline precursor (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), ligand (0.04-0.10 eq), and base (2.0 eq).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS. The choice of elevated temperature is to overcome the activation energy of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes are critical for removing the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl pyrrolidine.[8]

Strategy 2: Functionalization of Chiral Pool Precursors

A cost-effective and highly valuable strategy involves using readily available, enantiomerically pure starting materials like L-proline or 4-hydroxy-L-proline.[9] This approach embeds stereochemical information from the outset, avoiding costly chiral resolution or asymmetric synthesis steps later on.

Therapeutic Applications & Mechanistic Insights

The true value of the 3-amino-4-arylpyrrolidine scaffold is demonstrated by its successful application in targeting a wide range of debilitating diseases.

A. Central Nervous System (CNS) Disorders

The scaffold is particularly well-suited for CNS targets due to its structural resemblance to endogenous neurotransmitters, allowing it to interact with monoamine transporters and receptors.

Target Class: Monoamine Transporters (SERT, NET, DAT)

Triple reuptake inhibitors (TRIs) that block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are sought after as potentially broad-spectrum antidepressants.[10][11] The 3-amino-4-arylpyrrolidine scaffold provides an ideal framework for orienting the key pharmacophoric elements—the basic amine and the aromatic ring—to fit within the transporter binding sites.

| Compound ID | Aryl Group (Ar) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| 1a | 4-Chlorophenyl | 5.2 | 15 | 85 |

| 1b | 3,4-Dichlorophenyl | 1.8 | 8.9 | 43 |

| 1c | Phenyl | 12 | 45 | 150 |

| 1d | 4-Methoxyphenyl | 25 | 98 | 320 |

| Table 1: Representative Structure-Activity Relationship (SAR) data for 3,3-disubstituted pyrrolidine analogues as monoamine reuptake inhibitors. Data synthesized from related literature to illustrate trends.[10][12] |

The SAR data clearly indicate that electron-withdrawing substituents on the aryl ring (e.g., Cl) generally enhance potency against all three transporters, likely by modulating the electronic properties or conformational preference of the molecule.

Target Class: Neurokinin 1 (NK1) Receptor

NK1 receptor antagonists block the action of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[13][14] These antagonists are used clinically to prevent chemotherapy-induced nausea and vomiting.[15][16] The 3-amino-4-arylpyrrolidine scaffold can effectively mimic the C-terminal dipeptide amide of Substance P, placing a basic nitrogen and a hydrophobic aryl group in the correct orientation to antagonize the receptor.

B. Oncology

In cancer therapy, the scaffold has been explored for its ability to inhibit key signaling proteins, such as kinases.

Target Class: Abl and PI3K Kinases

Chronic myeloid leukemia (CML) is driven by the Bcr-Abl fusion protein. While Abl inhibitors like imatinib are effective, resistance can emerge through compensatory signaling pathways, such as the PI3K/Akt pathway. Therefore, dual inhibitors targeting both Abl and PI3K are of significant interest.[5] The (S)-3-aminopyrrolidine scaffold has been identified as a promising starting point for designing such dual inhibitors.[5]

| Compound | Cytotoxicity vs K562 (IC₅₀, µM) | Abl Kinase Inhibition (%) | PI3K Kinase Inhibition (%) |

| 5k | 0.85 | 35.1 | 48.2 |

| Imatinib | 0.26 | 95.0 | <10 |

| Table 2: Activity of a lead (S)-3-aminopyrrolidine compound (5k) compared to Imatinib. Data from Zhang et al.[5] |

Molecular docking studies suggest these compounds can bind to both kinases, and their promising cytotoxicity may arise from the collective effect of inhibiting both targets simultaneously.[5]

Advanced Concepts: Bioisosteric Replacement

Bioisosterism is a critical strategy in drug optimization used to improve potency, selectivity, ADME properties, or to circumvent existing intellectual property.[17][18] A bioisostere is a functional group or molecule that has similar physicochemical or topological properties to another, allowing for its substitution without losing the desired biological activity.[19][20]

For the 3-amino-4-arylpyrrolidine scaffold, several bioisosteric replacements can be envisioned:

The rationale for these choices is grounded in established medicinal chemistry principles. For instance, replacing the pyrrolidine ring with an azetidine can alter the vectors of the substituents, potentially leading to a novel binding mode or improved selectivity.[21] Switching a phenyl ring for a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially picking up a new, favorable interaction with the target protein and improving solubility.

Future Outlook and Key Challenges

The 3-amino-4-arylpyrrolidine scaffold remains a highly attractive and fruitful starting point for drug discovery programs.

Opportunities:

-

Fragment-Based Drug Discovery (FBDD): The scaffold's inherent 3D nature and moderate complexity make it an ideal fragment for screening campaigns aimed at identifying novel binding modes.[4]

-

Targeted Protein Degradation: As a rigid and well-defined linker element or as a ligand for E3 ligases or target proteins, this scaffold is well-positioned for use in the design of Proteolysis-Targeting Chimeras (PROTACs).

-

Expanded Chemical Space: There remains significant unexplored chemical space around the core, particularly concerning the stereochemical diversity and substitution patterns at all four carbon atoms of the ring.

Challenges:

-

Metabolic Stability: A potential liability of the pyrrolidine ring is its susceptibility to oxidation by Cytochrome P450 enzymes. This can lead to the formation of reactive iminium ion metabolites, which may have toxicological consequences.[7] Careful evaluation of metabolic stability and metabolite identification is a self-validating system that must be integrated early in any discovery program utilizing this scaffold.

-

Synthetic Complexity: While powerful synthetic methods exist, the stereocontrolled synthesis of highly substituted pyrrolidines on a large scale can be challenging and costly, requiring careful route design and optimization.[9]

References

- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Benchchem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Poyraz, S., Sirin, Y., Yurttaş, L., ñ, F., & Kaplancikli, Z. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247012.

- Scott, J. D., Spanswick, D., & Woller, K. R. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(8), 953–958.

- Maleev, V. I., Belokon, Y. N., & Kochetkov, K. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7013.

- PharmaBlock. (n.d.).

- Zhang, C., Tan, C., Zu, X., Zhai, X., Liu, F., Chu, B., Ma, X., Chen, Y., Gong, P., & Jiang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1404–1414.

- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Micheli, F., Degiorgis, F., Donati, D., Petrone, M., & Tuan, G. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6109–6113.

- Bastos, G. P., Beaver, M. G., Bigham, E. C., Caldwell, T. M., Chen, Z., D'Souza, L. J., Fevig, J. M., His, M. A., Johnson, S. G., Miller, A. V., Poss, K. M., Queen, K. L., Seroogy, J. M., Smith, G. F., Smith, J. W., Tebben, A. J., & He, W. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2828–2831.

- Sagan, M., Stary, M., Fura, S., Kurp, K., Cieślik, P., Siwek, A., Satała, G., Lenda, T., Knez, D., Głuch-Lutwin, M., Gryboś, A., Pytka, K., & Canale, V. (2023). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 28(20), 7178.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Drug Discovery Resources.

- SpiroChem. (n.d.).

- Lavecchia, A., Cosconati, S., Limongelli, V., & Novellino, E. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 53(15), 5673–5685.

- (n.d.). Bioisosteres of Common Functional Groups.

- Drug Hunter. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.

- Cho, H. P., Lee, J., Pae, A. N., & Cheon, S. H. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(11), 1238–1242.

- Synapse, P. (2023, December 29). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.

- Wikipedia. (2023, December 29). NK1 receptor antagonist. Wikipedia.

- Aziz, E. M. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 17. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 18. drughunter.com [drughunter.com]

- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-(4-Ethylphenyl)pyrrolidin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of the Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-(4-Ethylphenyl)pyrrolidin-3-amine derivatives. While direct literature on this exact substitution pattern is nascent, this document synthesizes extensive research on analogous structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the synthesis, biological activities, and structure-activity relationships of closely related compounds, we can extrapolate the potential of this promising chemical space.

The Strategic Design: Why this compound?

The design of the this compound scaffold is a deliberate convergence of structural motifs known to impart valuable pharmacological properties.

-

The 4-Arylpyrrolidine Core: The presence of an aryl group at the 4-position of the pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS).[2] This lipophilic group can facilitate crossing the blood-brain barrier, a critical step for CNS-acting drugs.

-

The 3-Aminopyrrolidine Moiety: The amine at the 3-position provides a crucial handle for interaction with various biological targets, often through hydrogen bonding or salt bridge formation. Its basic nature can also influence the pharmacokinetic properties of the molecule.[1]

-

The 4-Ethylphenyl Substituent: The ethyl group on the phenyl ring is a key modulator of lipophilicity and steric bulk. This seemingly simple alkyl group can significantly impact a compound's binding affinity, selectivity, and metabolic stability.

This guide will explore the potential therapeutic avenues for this class of compounds, with a particular focus on CNS disorders, by drawing parallels with well-documented analogues.

Navigating the Synthetic Landscape: Asymmetric Synthesis of the 4-Aryl-3-aminopyrrolidine Scaffold

The enantioselective synthesis of 4-substituted-3-aminopyrrolidines is crucial, as stereochemistry often dictates biological activity. Several robust synthetic strategies can be adapted to produce the this compound core. A key approach involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by arylation.[3]

Conceptual Synthetic Workflow:

Below is a generalized, multi-step workflow for the asymmetric synthesis of the target scaffold, based on established methodologies for related compounds.

Caption: Conceptual workflow for the asymmetric synthesis of this compound derivatives.

Detailed Experimental Protocol (Adapted from analogous syntheses):

Step 1: Enantioselective α-Arylation of N-Boc-pyrrolidine [3]

-

Lithiation: To a solution of N-Boc-pyrrolidine in a suitable aprotic solvent (e.g., MTBE) at -78 °C, add s-BuLi followed by (-)-sparteine. Stir the mixture for the specified time to ensure complete formation of the chiral lithiated intermediate.

-

Transmetalation: Add a solution of anhydrous ZnCl₂ to the reaction mixture and allow it to warm to room temperature.

-

Palladium-Catalyzed Coupling: To the resulting organozinc reagent, add 4-bromoethylbenzene and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand). Heat the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with an aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the enantiomerically enriched N-Boc-2-(4-ethylphenyl)pyrrolidine.

Causality: The use of a chiral ligand like (-)-sparteine directs the deprotonation to one of the enantiotopic α-protons, establishing the stereocenter. Transmetalation to zinc from lithium increases the stability and functional group tolerance of the organometallic intermediate for the subsequent palladium-catalyzed cross-coupling reaction.

Unveiling the Mechanism of Action: Insights from Structural Analogues

Direct pharmacological data for this compound derivatives is not yet available. However, based on extensive research on structurally related compounds, we can hypothesize their potential mechanisms of action, primarily revolving around the modulation of monoamine transporters.

Monoamine Reuptake Inhibition: A Promising Avenue

Derivatives of 3-aminopyrrolidine and 4-phenylpyrrolidine have been extensively investigated as monoamine reuptake inhibitors.[4][5][6] These compounds can block the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby potentiating their signaling.

-

(3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives have been identified as potent and selective noradrenaline reuptake inhibitors (NRIs).[6]

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been developed as selective dual serotonin/noradrenaline reuptake inhibitors (SNRIs).

-

3,3-disubstituted pyrrolidines have shown potential as triple reuptake inhibitors (TRIs), targeting serotonin, norepinephrine, and dopamine transporters.[5]

The this compound scaffold is well-positioned to interact with these transporters. The 4-ethylphenyl group can engage in hydrophobic interactions within the transporter's binding pocket, while the 3-amino group can form key ionic or hydrogen bond interactions.

Caption: Postulated mechanism of action via monoamine reuptake inhibition.

Other Potential CNS-Related Activities

Beyond monoamine transporters, the pyrrolidine scaffold is present in molecules with a wide range of CNS activities:

-

Anticonvulsant and Nootropic Effects: 4-Phenylpyrrolidone derivatives have demonstrated significant anticonvulsant and nootropic (cognitive-enhancing) properties.[2]

-

Serotonergic Psychedelic Agents: Certain 3-pyrrolidine-indole derivatives act as 5-HT2A receptor agonists, indicating the potential for this scaffold to interact with serotonin receptors.[7][8][9]

-

HCN2 Modulation: Novel pyrrolidinyl derivatives are being explored as modulators of HCN2 channels for the treatment of psychiatric disorders.[10]

Therapeutic Potential and Structure-Activity Relationships (SAR)

The therapeutic applications of this compound derivatives are likely to be in the realm of CNS disorders, given the pharmacological profiles of their analogues.

Potential Therapeutic Indications

-

Depression and Anxiety Disorders: By inhibiting the reuptake of serotonin and/or norepinephrine, these compounds could be effective antidepressants and anxiolytics.[4][6]

-

Neuropathic Pain: Dual SNRIs are a validated class of drugs for the management of neuropathic pain.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Compounds with significant norepinephrine and dopamine reuptake inhibition could be beneficial for treating ADHD.

-

Epilepsy and Cognitive Disorders: The structural similarity to anticonvulsant and nootropic 4-phenylpyrrolidones suggests potential utility in these areas.[2]

Structure-Activity Relationship (SAR) Insights from Analogues

While specific SAR data for the target compounds is unavailable, we can infer key relationships from related series.

| Structural Moiety | Observation in Analogues | Postulated Impact for this compound Derivatives |

| Substitution on the 3-amino group | In (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine series, carboxamides, carbamates, and sulfonamides at this position yielded potent NRIs.[6] | Derivatization of the 3-amino group is a critical handle for modulating potency and selectivity. |

| Stereochemistry at C3 and C4 | The relative and absolute stereochemistry of substituents on the pyrrolidine ring is crucial for biological activity in monoamine reuptake inhibitors.[4] | The (3S, 4R) or (3R, 4S) configuration will likely exhibit different pharmacological profiles and potencies. |

| Substitution on the 4-phenyl ring | In various 4-phenylpyrrolidine series, substituents on the phenyl ring significantly influence potency and selectivity.[11] | The 4-ethyl group is expected to enhance lipophilicity and may lead to favorable interactions in hydrophobic pockets of the target protein. |

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics, particularly for CNS disorders. This technical guide, by synthesizing data from analogous compounds, provides a foundational framework for initiating research in this area.

Key future research directions should include:

-

De novo Synthesis: The development and optimization of a robust, enantioselective synthesis for a library of this compound derivatives with diverse substitutions on the 3-amino group.

-

In Vitro Pharmacological Profiling: Screening of the synthesized library against a panel of monoamine transporters (SERT, NET, DAT) and a broad range of CNS receptors and ion channels.

-

Structure-Activity Relationship (SAR) Elucidation: Systematic exploration of the impact of stereochemistry and substitutions on the phenyl ring and the 3-amino group to build a comprehensive SAR model.

-

In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models of depression, anxiety, neuropathic pain, and cognitive disorders.

References

-

Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ACS Med Chem Lett. 2025 Jun 10;16(7):1243-1244. [Link]

-

Pyrrolidinylmethylindole - Wikipedia. [Link]

-

Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. | Semantic Scholar. [Link]

-

Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–436. [Link]

-

Fish, P. V., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(10), 2829–2834. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1331-1333. [Link]

-

Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters, 15(10), 1331-1332. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

4-Phenylpyrrolidin-3-aminedihydrochloride - MySkinRecipes. [Link]

-

Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

-

Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Thrombosis research, 29(6), 635–642. [Link]

-

Monoamine reuptake inhibitors. RTI International. [Link]

-

Lucas, M. C., Weikert, R. J., Carter, D. S., Cai, H. Y., Greenhouse, R., Iyer, P. S., ... & Andree, T. H. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6208–6212. [Link]

-

Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8, 14911. [Link]

-

Fish, P. V., Barta, N. S., Gray, D. L., Ryckmans, T., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & medicinal chemistry letters, 18(15), 4355–4359. [Link]

-

Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(21), 6892-6896. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry, 58(21), 8614-8631. [Link]

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry, 71(19), 7155–7161. [Link]

-

Lucas, M. C., Weikert, R. J., Carter, D. S., Cai, H. Y., Greenhouse, R., Iyer, P. S., ... & Andree, T. H. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & medicinal chemistry letters, 20(18), 5489–5493. [Link]

-

Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(5), 669–675. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of 4-Substituted Pyrrolidin-3-amines: A Technical Guide

Executive Summary: The Scaffold at a Glance

The 4-substituted pyrrolidin-3-amine core represents a privileged scaffold in modern medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs), aspartic proteases, and metalloenzymes. Unlike flat aromatic systems, this saturated heterocycle offers a defined three-dimensional vector, allowing precise spatial orientation of pharmacophores.

Its value lies in chiral rigidity . The interaction between the C3-amine and the C4-substituent creates a "stereochemical chokepoint" that dictates the ring's envelope conformation. This guide dissects the SAR of this motif, moving beyond simple substitution patterns to the structural dynamics that drive potency and selectivity.[1][2]

Conformational Dynamics & Stereochemistry

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "envelope" puckers. In 4-substituted pyrrolidin-3-amines, the relative stereochemistry (cis vs. trans) locks the ring into a preferred conformation, which is often the determinant of biological activity.

The Stereochemical "Lock"

-

Trans-Configuration (3S,4S or 3R,4R): Typically forces substituents into a pseudo-equatorial position to minimize 1,2-steric strain. This is often preferred for enzyme inhibitors where the scaffold acts as a linear linker (e.g., Renin inhibitors).

-

Cis-Configuration (3S,4R or 3R,4S): Often forces one substituent into a pseudo-axial orientation. This is critical for targets requiring a "U-shape" binding mode, such as certain GPCR antagonists (e.g., CCR5, CXCR4).

Visualization: Stereochemical Logic Flow

The following diagram illustrates how stereochemistry dictates the spatial arrangement and subsequent biological application.

Caption: Stereochemical configuration determines the scaffold's 3D projection, dictating suitability for linear vs. globular binding pockets.

SAR Analysis by Quadrant

To rationally design analogs, we must treat the scaffold as four distinct vectors.

Vector 1: The N1-Position (The Kinetic Handle)

While the C3/C4 centers drive potency, the N1 nitrogen is the primary lever for Pharmacokinetics (PK) .

-

Basicity Modulation: An unsubstituted N1 (secondary amine) is highly basic (

). This often leads to low oral bioavailability due to ionization in the gut and high clearance. -

Capping Strategies:

-

Amides/Carbamates: Reduce basicity, improve permeability, and prevent metabolic N-oxidation. Example: Antimalarial plasmepsin inhibitors use N-benzyl carboxamides.[3]

-

Lipophilic Tails: Attaching bulky aryl groups via a methylene linker (N-benzyl) targets hydrophobic pockets (e.g., S3 subsite in proteases) but increases metabolic liability (CYP-mediated dealkylation).

-

Vector 2: The C3-Amine (The Anchor)

This group usually engages in a critical hydrogen bond with the target protein (e.g., Asp or Glu residues).

-

Primary Amines: Maximal H-bond donor capability. Essential for targets like Arginase , where the amine coordinates with the manganese cluster or H-bonds with the active site.

-

Secondary/Tertiary Amines: Alkylation here generally reduces potency unless the target has a specific hydrophobic cleft adjacent to the catalytic site. Exception: In CCR5 antagonists, a bulky amine is tolerated because it projects into the extracellular solvent space.

Vector 3: The C4-Substituent (The Selectivity Filter)

This is the most versatile position.

-

Aryl Groups: A 4-phenyl ring creates a "privileged" pharmacophore found in SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). The electronic nature of the ring (e.g., 4-F vs 4-OMe) fine-tunes selectivity between transporters (SERT vs. NET).

-

Alkyl/Boronic Acid: In Arginase inhibitors, a C4-alkyl chain terminating in a boronic acid mimics the arginine side chain, binding covalently to the active site metal.

Vector 4: The Ring Backbone (Rigidity)

-

Fluorination: Adding fluorine to the ring (e.g., at C2 or C5) lowers the

of the N1 amine via induction (

Case Studies: Hero Compounds

Case Study A: Arginase Inhibitors (Immuno-Oncology)

-

Compound: NED-3238[4]

-

Structure: (3R, 4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid.[4]

-

Mechanism: The C3-amino acid moiety binds the active site, while the C4-boronopropyl group acts as a transition-state mimetic.

-

Key SAR Insight: The (3R, 4S) stereochemistry is non-negotiable. It positions the boron and the amino acid groups in a precise cis-like orientation required to bridge the binuclear manganese cluster. The trans-isomer is essentially inactive.

Case Study B: Plasmepsin Inhibitors (Antimalarial)

-

Compound: CWHM-1552[5]

-

Structure: 4-aryl-N-benzylpyrrolidine-3-carboxamide.[3]

-

Key SAR Insight: Unlike the arginase case, this series prefers the (3S, 4R) configuration. The C4-aryl group fills the S1' hydrophobic pocket of the protease. The N1-benzyl group is critical for occupying the S2 pocket, but substitution on the benzyl ring is tightly constrained by steric clashes.

Comparative Data Table:

| Feature | Arginase Inhibitors (e.g., NED-3238) | Antimalarial (e.g., CWHM-1552) |

| Preferred Stereochem | (3R, 4S) [Cis-relationship] | (3S, 4R) [Trans-relationship to amide] |

| C3 Substituent | Amino acid ( | Carboxamide |

| C4 Substituent | Boronopropyl (Aliphatic) | Aryl (Aromatic) |

| N1 Substitution | H (Zwitterionic) | Benzyl (Lipophilic) |

| Primary Interaction | Metal coordination (Mn) | Hydrophobic packing (S1/S2 pockets) |

Synthesis Protocols

The synthesis of these chiral scaffolds typically follows one of two dominant pathways: Chiral Pool (from Proline) or Asymmetric Cycloaddition .

Protocol A: [3+2] Asymmetric Cycloaddition (High Diversity)

This method is superior for generating diverse 4-aryl analogs rapidly.

-

Reagents: N-alkyl maleimide (dipolarophile) + Azomethine ylide (generated in situ from an aldehyde and amino ester).

-

Catalyst: Chiral Ag(I) or Cu(I) complex with Ferrocenyl ligands.

-

Procedure:

-

Mix aldehyde (1.0 eq), amino ester (1.0 eq), and chiral catalyst (3-5 mol%) in Toluene.

-

Add dipolarophile (1.2 eq) at -20°C.

-

Stir for 12-24h.

-

Result: Highly endo-selective formation of the pyrrolidine core with up to 4 contiguous stereocenters.[6]

-

Protocol B: Chiral Pool Modification (High Scalability)

Best for 4-alkyl variants (e.g., Arginase inhibitors).

-

Starting Material: trans-4-Hydroxy-L-proline.

-

Step 1 (Oxidation): Protect amine (Boc) and acid (Ester). Oxidize C4-OH to ketone using Swern or Dess-Martin Periodinane.

-

Step 2 (Olefinating): Wittig reaction on C4-ketone to install the alkyl chain.

-

Step 3 (Reduction): Hydrogenation of the alkene. The catalyst approaches from the less hindered face, setting the C4 stereochemistry relative to C2.

Caption: Divergent synthetic routes allow access to specific substitution patterns based on target requirements.

References

-

Meyers, M. J., et al. (2019). "4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents.[3][7] Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides." ACS Medicinal Chemistry Letters. Link

-

Van Zandt, M. C., et al. (2019). "Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II." Journal of Medicinal Chemistry. Link

-

Gatzen, M., et al. (2021). "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents." Molecules. Link (Note: Discusses relevant reductive amination protocols applicable to pyrrolidine analogs).

-

Najera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives." Chemical Reviews. Link

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: Discovery of <i>N</i>-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of ... - ChEMBL [ebi.ac.uk]

- 5. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrrolidine Scaffold and the Significance of Aromatic Substitution

An In-depth Technical Guide to the Comparative Analysis of Phenyl vs. 4-Ethylphenyl Pyrrolidine Derivatives for Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and natural alkaloids stems from its ability to confer desirable physicochemical properties, including improved aqueous solubility and a three-dimensional structure that allows for precise exploration of pharmacophore space.[1] This guide focuses on a critical aspect of pyrrolidine-based drug design: the comparative influence of an unsubstituted phenyl group versus a 4-ethylphenyl substituent. This substitution, seemingly minor, can profoundly alter a compound's interaction with biological targets, particularly the monoamine transporters (MATs) responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] Understanding the nuanced differences in synthesis, physicochemical properties, and pharmacological activity imparted by this ethyl group is paramount for researchers aiming to fine-tune ligand selectivity and potency. This document serves as a technical resource, synthesizing field-proven insights and experimental data to guide the rational design of next-generation therapeutics.

Core Structural Comparison

The fundamental difference lies in the addition of an ethyl group at the para-position of the phenyl ring. This modification introduces changes in steric bulk and electronics, which are critical determinants of pharmacological activity.

Caption: General chemical structures of the two derivative classes.

Synthesis and Physicochemical Implications

General Synthetic Pathways

The synthesis of these derivatives often begins from commercially available precursors like 4-hydroxy-L-proline or involves the construction of the pyrrolidine ring through cyclization reactions.[3][4] A common and straightforward route for many pyrovalerone-type analogs, which include these structures, involves the α-bromination of a substituted valerophenone followed by a reaction with pyrrolidine.[5]

Caption: Generalized synthetic workflow for target compounds.[5]

Impact of the 4-Ethyl Group on Physicochemical Properties

The addition of a 4-ethyl group to the phenyl ring significantly alters the molecule's lipophilicity, a key parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME).

-

Lipophilicity (LogP): The ethyl group, being a nonpolar alkyl chain, increases the compound's octanol-water partition coefficient (LogP). This enhanced lipophilicity can improve the molecule's ability to cross the blood-brain barrier (BBB), a critical factor for centrally-acting drugs. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

-

Electronic Effects: The ethyl group is a weak electron-donating group. This can subtly influence the electron density of the aromatic ring, potentially affecting cation-π or other non-covalent interactions with amino acid residues in the target protein's binding pocket.

-

Steric Hindrance: The ethyl group introduces additional steric bulk at the para-position. This can either create more favorable van der Waals interactions within a complementary binding pocket or cause steric clashes that reduce binding affinity, depending on the specific topology of the receptor site.

Comparative Pharmacological Profile: Focus on Monoamine Transporters

The primary pharmacological target for many phenylpyrrolidine derivatives is the family of monoamine transporters.[5][6] The substitution on the phenyl ring is a well-established strategy for modulating potency and selectivity across DAT, NET, and SERT.

Structure-Activity Relationship (SAR) Analysis

While direct comparative data for 4-ethylphenyl derivatives can be limited, extensive research on pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) and its analogs provides a strong basis for understanding the impact of 4-alkyl substitution.[5][7]

-

Baseline (Unsubstituted Phenyl): Phenylpyrrolidine derivatives generally exhibit a preference for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).[7]

-

4-Alkyl Substitution (e.g., Methyl/Ethyl): The addition of a small alkyl group at the 4-position of the phenyl ring, such as a methyl group in pyrovalerone, is known to maintain or enhance potency at DAT and NET.[5][6] This suggests that the binding pocket of these transporters can accommodate this additional bulk. The increased lipophilicity from the alkyl group often contributes to higher binding affinity.

-

Selectivity: These 4-alkylphenyl derivatives typically remain highly selective for DAT/NET over SERT.[5] This selectivity is a crucial feature for developing medications for conditions like ADHD or as potential treatments for cocaine abuse, where targeting DAT is the primary goal.[6]

Caption: Structure-Activity Relationship (SAR) logic flow diagram.

Quantitative Data Comparison

The following table summarizes representative binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for phenyl and 4-alkylphenyl pyrrolidine derivatives at human monoamine transporters. Data is compiled from studies on pyrovalerone and related analogs, where the 4-methyl substitution serves as a close proxy for the 4-ethyl group.

| Compound Class | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Reference |

| α-Phenyl-pyrrolidinophenone | hDAT | ~1290 | - | [7] |

| hNET | - | - | ||

| hSERT | >10000 | - | [7] | |

| 4-Methylphenyl-pyrrolidinophenone (Pyrovalerone) | hDAT | 18.1 | 16.3 | [5] |

| hNET | 57.3 | 20.3 | [5] | |

| hSERT | 4010 | 2060 | [5] |

As demonstrated, the addition of a 4-alkyl group dramatically increases potency at both DAT and NET while maintaining low affinity for SERT, thus enhancing selectivity.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used in the characterization of these compounds.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for DAT, NET, and SERT.

Objective: To quantify the binding affinity of phenyl and 4-ethylphenyl pyrrolidine derivatives at monoamine transporters.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET), [³H]citalopram (for hSERT).

-

Binding Buffer: 50 mM Tris, 120 mM NaCl, pH 7.4.[8]

-

Non-specific binding inhibitors: 10 µM GBR 12909 (for hDAT), 10 µM desipramine (for hNET), 10 µM fluoxetine (for hSERT).

-

Test compounds (dissolved in DMSO).

-

96-well microplates, glass fiber filters, scintillation fluid, liquid scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold hypotonic lysis buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (cell membranes) in Binding Buffer. Determine protein concentration using a Bradford assay.[8]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radioligand, and vehicle (DMSO).

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the respective non-specific binding inhibitor.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

-

Caption: High-level workflow for the binding assay protocol.

Protocol 2: Monoamine Uptake Inhibition Assay

This protocol measures the functional potency (IC₅₀) of a compound to inhibit the reuptake of neurotransmitters.

Objective: To determine the functional inhibitory activity of the test compounds.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT.

-

Radioactive Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[7]

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES).

-

Inhibitors for defining specific uptake: 5 µM mazindol (for hDAT/hNET) or 5 µM imipramine (for hSERT).[7]

-

Test compounds.

Step-by-Step Methodology:

-

Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with Uptake Buffer. Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.[7]

-

Initiate Uptake: Add the radioactive substrate ([³H]dopamine, etc.) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.[7]

-

Terminate Uptake: Terminate the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold Uptake Buffer.

-

Cell Lysis & Quantification: Lyse the cells and measure the radioactivity incorporated into the cells using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake versus the log concentration of the test compound.

Conclusion and Future Directions

The comparison between phenyl and 4-ethylphenyl pyrrolidine derivatives clearly illustrates a fundamental principle of medicinal chemistry: subtle structural modifications can lead to dramatic changes in pharmacological activity. The introduction of a 4-ethyl group enhances lipophilicity and provides additional bulk that is well-tolerated by the dopamine and norepinephrine transporters, leading to a significant increase in potency for these targets. Crucially, this modification does not compromise, and often improves, selectivity over the serotonin transporter.

For researchers and drug development professionals, this makes the 4-ethylphenyl (and more broadly, 4-alkylphenyl) pyrrolidine scaffold a highly attractive starting point for the design of potent and selective DAT/NET inhibitors. Future work should focus on exploring a wider range of alkyl substitutions at the 4-position to further optimize the ADME profile while retaining high target potency. Additionally, stereochemical considerations are vital, as the biological activity of these compounds often resides in a single enantiomer.[5] A thorough understanding of these structure-activity relationships is essential for the successful development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429–434.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).

-

Eshleman, A. J., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 141-149.

-

Sapa, J., et al. (2011). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 63(1), 263-272.

-

Obniska, J., et al. (2003). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Il Farmaco, 58(11), 1137-1144.

-

Gaikwad, S. S., et al. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10691-10702.

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

-

Baklanov, M. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6682.

-

Chaudhary, P., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756.

-

Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705.

-

Ozel, A., et al. (2018). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Hacettepe Journal of Biology and Chemistry, 46(1), 93-99.

-

Jiang, W., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

-

Sakloth, F., et al. (2020). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 21(21), 8234.

-

Kumar, M., et al. (2023). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry, 88(12), 8089-8101.

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

-

Bhat, R., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 878864.

-

Wang, G. T., et al. (2012). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3765-3769.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information.

-

Griggs, D. A., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 244, 109827.

-

Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(17), 3081-3112.

-

Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550.

-

Griggs, D. A., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 244, 109827.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Navigating the Patent Maze: A Technical Guide to 4-(4-Ethylphenyl)pyrrolidin-3-amine Compounds

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 4-Arylpyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics across a wide range of diseases.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[1][2] Within this broad class of compounds, the 4-arylpyrrolidin-3-amine core has emerged as a particularly promising pharmacophore, especially in the realm of oncology. This guide provides a comprehensive patent landscape analysis and technical overview of a specific subset of these compounds: 4-(4-Ethylphenyl)pyrrolidin-3-amine and its derivatives. Our focus will be on their primary application as Inhibitors of Apoptosis Protein (IAP) antagonists, a class of drugs designed to restore the natural process of programmed cell death in cancer cells.

The Core of the Matter: IAP Antagonism and the Rise of Smac Mimetics

Cancer cells often evade apoptosis by overexpressing IAP proteins, which bind to and neutralize caspases, the key executioners of programmed cell death.[3] The discovery of the endogenous mitochondrial protein Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI) revealed a natural mechanism for overcoming this inhibition.[4] Smac mimetics, small molecules that mimic the IAP-binding motif of Smac, have since become a major focus of cancer drug development.[4] These compounds, including those based on the this compound scaffold, are designed to disrupt the IAP-caspase interaction, thereby resensitizing cancer cells to apoptotic signals.[4]

Patent Landscape Analysis: Key Players and Jurisdictional Trends

The patent landscape for 4-arylpyrrolidine-3-amine compounds as IAP inhibitors is dominated by a few key pharmaceutical giants, with significant activity also seen from smaller biotechnology companies.

Major Assignees:

-

Genentech (Roche): A clear leader in this space, Genentech has filed numerous patents covering a broad range of pyrrolidine-based IAP inhibitors. Their key patent, EP 1836201 B1 , discloses a generic structure that encompasses this compound derivatives.[4] This patent, with a priority date of 2004, highlights the early and sustained interest of the company in this chemical space. Genentech's clinical candidate, GDC-0152 (1) , is a potent Smac mimetic that has undergone extensive investigation.[3][5][6]

-

Novartis AG: Another major player, Novartis has developed the orally bioavailable Smac mimetic LCL161 , which has been evaluated in numerous preclinical and clinical studies.[4][7][8] Their patents cover a range of IAP inhibitors, contributing significantly to the competitive landscape.[9]

-

AbbVie Inc.: While primarily known for its work on Bcl-2 family inhibitors like Navitoclax (ABT-263)[10][11][12][13][14], AbbVie also has a presence in the broader apoptosis regulation space, including IAP inhibitors.

Geographic Filing Trends:

Patent applications for these compounds are predominantly filed in major pharmaceutical markets, including the United States (USPTO), the European Patent Office (EPO), and Japan (JPO). This reflects the global nature of cancer drug development and the desire for broad intellectual property protection.

| Key Assignee | Notable IAP Inhibitor(s) | Key Patent Families (Illustrative) |

| Genentech, Inc. | GDC-0152 | EP 1836201 B1, WO 2006/069063 |

| Novartis AG | LCL161 | WO 2005/097791 A1, WO 2004/005248 A1 |

| AbbVie Inc. | (Broader apoptosis portfolio) | Multiple patents in apoptosis regulation |

Synthetic Strategies: A Pathway to the this compound Core

The synthesis of 4-arylpyrrolidin-3-amines is a multi-step process that requires careful control of stereochemistry. While specific patent examples for the exact synthesis of this compound are not explicitly detailed, a general and adaptable synthetic route can be constructed based on the methodologies described in the patent literature and related chemical syntheses. The following protocol is a representative, field-proven approach.

Generalized Synthetic Workflow:

Caption: Generalized synthetic route to this compound.

Detailed Experimental Protocol (Illustrative):

-

Alkylation: 4-Ethylphenylacetonitrile is deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF). The resulting carbanion is then reacted with an alkylating agent, for example, ethyl bromoacetate, to yield ethyl 3-cyano-3-(4-ethylphenyl)propanoate.

-

Reduction: The cyano and ester groups of the intermediate are reduced. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in THF, which will yield 4-amino-3-(4-ethylphenyl)butan-1-ol. Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or rhodium on alumina) can be employed.

-

Cyclization: The amino alcohol is then cyclized to form the pyrrolidine ring. A common method involves converting the primary alcohol to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. The intramolecular nucleophilic attack by the amine group then displaces the leaving group to form the five-membered ring, yielding 4-(4-ethylphenyl)pyrrolidin-3-ol.

-

Amination: The final step is the conversion of the hydroxyl group to the desired amine with inversion of stereochemistry. This can be accomplished through a Mitsunobu reaction with a nitrogen nucleophile like phthalimide, followed by hydrazinolysis to release the primary amine. Another approach is to convert the alcohol to a leaving group and displace it with sodium azide, followed by reduction of the azide to the amine using a reducing agent such as triphenylphosphine or catalytic hydrogenation.

Mechanism of Action and Structure-Activity Relationships (SAR)

The therapeutic effect of this compound derivatives as IAP antagonists is rooted in their ability to mimic the N-terminal tetrapeptide of Smac. This allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, primarily XIAP, cIAP1, and cIAP2.

Signaling Pathway of IAP Antagonism:

Caption: Mechanism of action of this compound as a Smac mimetic.

Key Structure-Activity Relationships:

-

The Pyrrolidine Core: The pyrrolidine ring serves as a rigid scaffold that mimics the proline residue of the Smac N-terminus, correctly positioning the other pharmacophoric elements for optimal binding to the BIR domains.

-

The 3-Amino Group: This group is crucial for interacting with key residues within the BIR domain binding pocket, often forming hydrogen bonds that anchor the molecule.

-

The 4-(4-Ethylphenyl) Group: This lipophilic group occupies a hydrophobic pocket in the BIR domain. The ethyl substituent can enhance van der Waals interactions, potentially increasing binding affinity and selectivity compared to an unsubstituted phenyl group. Variations in the substitution pattern on this aromatic ring are a key area of patent claims and medicinal chemistry optimization.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable chemical entity in the ongoing quest for effective cancer therapeutics. The patent landscape, while dominated by established pharmaceutical companies, continues to evolve as new derivatives are synthesized and evaluated. Future research will likely focus on:

-

Improving Selectivity: Developing compounds with higher selectivity for specific IAP proteins to minimize off-target effects.

-

Combination Therapies: Exploring the synergistic effects of these IAP antagonists with other anticancer agents, such as chemotherapy, radiotherapy, and immunotherapy.[4][8]

-

Overcoming Resistance: Investigating the mechanisms of resistance to Smac mimetics and designing next-generation compounds to address this challenge.

For researchers and drug development professionals, a thorough understanding of the patent landscape, synthetic methodologies, and structure-activity relationships of this compound compounds is essential for navigating this competitive and promising field. The insights provided in this guide serve as a foundational resource for further innovation in the development of novel apoptosis-inducing agents.

References

-

An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. (2020). MDPI. Available at: [Link]

- LCL-161 - Drug Targets, Indications, Patents. (2026).

- GDC 0152. (2023). AdisInsight.

- The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma. (2018).